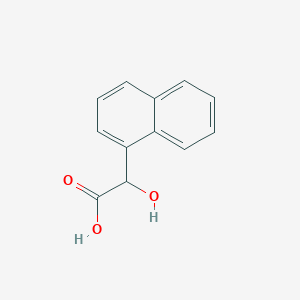

1-Naphthylglycolic acid

Description

Contextualization of Naphthylglycolic Acids within Chiral Organic Chemistry

Naphthylglycolic acids, and specifically 1-Naphthylglycolic acid, represent an important subclass of glycolic acid derivatives within the field of chiral organic chemistry. The attachment of a bulky, rigid naphthyl group to the chiral center of glycolic acid imparts distinct stereochemical properties. This structural feature is pivotal to its primary applications as a chiral auxiliary and a chiral resolving agent. rsc.org Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, while chiral resolving agents are used to separate enantiomers from a racemic mixture. rsc.org The naphthyl group, through steric hindrance and potential π-π stacking interactions, creates a highly ordered and diastereoselective environment, influencing how the molecule interacts with other chiral molecules.

Significance of Chirality in Pharmaceutical and Agrochemical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the life sciences. In the pharmaceutical industry, it is well-established that the two enantiomers of a chiral drug can exhibit profoundly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause undesirable or toxic effects. A classic and tragic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic. This underscores the critical need for enantiomerically pure compounds in medicine to ensure safety and efficacy.

Similarly, in agrochemical sciences, the chirality of pesticides and herbicides can significantly impact their efficacy and environmental fate. Often, only one enantiomer is responsible for the desired biological activity, while the other may be inactive or have detrimental effects on non-target organisms. The use of single-enantiomer agrochemicals can lead to lower application rates, reducing environmental contamination and improving the sustainability of agricultural practices.

Overview of Research Trajectories for 1-Naphthylglycolic Acid

Research into 1-Naphthylglycolic acid has primarily focused on its applications in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral product. The main research trajectories for this compound can be categorized as follows:

As a Chiral Resolving Agent: A significant body of research has been dedicated to the use of 1-Naphthylglycolic acid for the resolution of racemic mixtures, particularly amines. rsc.org The carboxylic acid group of 1-Naphthylglycolic acid reacts with a racemic amine to form diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequent removal of the resolving agent yields the enantiomerically pure amine. Research in this area has focused on optimizing the resolution process for various types of amines and understanding the structural basis for the chiral recognition.

As a Chiral Brønsted Acid Catalyst: More recently, 1-Naphthylglycolic acid has been investigated as a chiral Brønsted acid catalyst. nih.gov In this role, the acidic proton of the carboxylic acid group activates a substrate, while the chiral scaffold of the molecule directs the approach of a nucleophile, leading to an enantioselective transformation. A notable application is in the nitroso aldol (B89426) reaction, where it has been shown to catalyze the reaction with high regioselectivity and enantioselectivity. nih.gov

Development of Derivatives: Researchers have also explored the synthesis and application of derivatives of 1-Naphthylglycolic acid to fine-tune its properties as a resolving agent or catalyst. For instance, the introduction of substituents on the naphthyl ring can modulate its electronic and steric characteristics, potentially leading to improved performance in specific applications.

The following sections will delve deeper into the specific research findings related to these applications of 1-Naphthylglycolic acid.

Physicochemical Properties of 1-Naphthylglycolic Acid and Related Compounds

| Property | 1-Naphthylglycolic Acid | 1-Naphthylacetic Acid | 1-Naphthoic Acid |

| Molecular Formula | C₁₂H₁₀O₃ | C₁₂H₁₀O₂ | C₁₁H₈O₂ |

| Molecular Weight | 202.21 g/mol | 186.21 g/mol | 172.18 g/mol |

| Melting Point | Data not available | 134-136 °C | 160-162 °C |

| Solubility | Predicted to have moderate water solubility due to the hydroxyl and carboxyl groups, and soluble in organic solvents like ethanol. | Sparingly soluble in water, soluble in organic solvents like ethanol. | Exhibits solubility trends similar to 1-naphthylacetic acid. |

Research Findings on 1-Naphthylglycolic Acid as a Chiral Resolving Agent

1-Naphthylglycolic acid has proven to be an effective chiral resolving agent, particularly for primary amines. The mechanism of resolution relies on the formation of diastereomeric salts with the racemic amine. The differing solubilities of these salts allow for their separation by crystallization. The efficiency of this resolution is influenced by the formation of supramolecular hydrogen-bond networks between the carboxylic acid of the resolving agent and the amino group of the amine, as well as CH-π interactions involving the naphthyl group.

| Amine Substrate | Resolution Efficiency (enantiomeric excess, ee) | Reference |

| p-substituted 1-arylethylamines | >99% ee |

Research Findings on 1-Naphthylglycolic Acid as a Chiral Brønsted Acid Catalyst

(S)-1-Naphthylglycolic acid has been successfully employed as a chiral Brønsted acid catalyst in the enantioselective nitroso aldol reaction between an enamine and nitrosobenzene. This reaction is a valuable method for the synthesis of α-aminooxy ketones. The catalyst's acidic proton activates the nitrosobenzene, and the chiral environment provided by the catalyst directs the stereochemical outcome of the reaction.

| Reaction | Catalyst Loading | Solvent | Temperature | Yield | Enantiomeric Excess (ee) | Reference |

| Nitroso Aldol Reaction | 30 mol% | Diethyl ether | -78 °C | 77% | 92% | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-2-naphthalen-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSZGQWPAAHKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286631 | |

| Record name | 1-Naphthylglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-54-4 | |

| Record name | 1-Naphthaleneglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthylglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthetic Methodologies for 1 Naphthylglycolic Acid

Chiral Pool Approaches to Naphthylglycolic Acid Synthesis

The chiral pool represents a collection of abundant and inexpensive enantiopure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.org This strategy involves using these readily available chiral molecules as starting materials to impart chirality to the target molecule, often preserving the original stereocenter throughout the reaction sequence. wikipedia.orgmdpi.com The use of the chiral pool is an attractive and efficient method for establishing key stereocenters in optically active compounds. mdpi.com

For the synthesis of naphthylglycolic acid derivatives, this approach can be employed by starting with a suitable, naturally occurring chiral compound. researchgate.net For instance, a practical synthesis of related chiral butanoates has been demonstrated starting from L-malic acid, a cheap chiral pool material. researchgate.net This highlights the principle of using a simple, enantiopure natural product as a foundation to construct a more complex chiral target. The application of chiral pool synthesis is a recognized route for producing enantiopure compounds like (R)-2-(2-Naphthyl)glycolic acid.

Enantioselective Synthesis Strategies for 1-Naphthylglycolic Acid Derivatives

Enantioselective synthesis involves the use of a chiral catalyst or reagent to convert a prochiral substrate into a chiral product with a preference for one enantiomer. This area has seen significant development, with several catalytic systems being explored for the synthesis of 1-Naphthylglycolic acid and its derivatives.

Chiral Brønsted acid catalysis has emerged as a powerful tool in asymmetric synthesis. researchgate.netnih.gov This method utilizes chiral molecules that can donate a proton to activate a substrate, facilitating a nucleophilic attack in an enantioselective manner. nih.govpitt.edu In the context of synthesizing 1-Naphthylglycolic acid precursors, chiral Brønsted acids have proven effective in promoting transformations with high enantioselectivity. nih.govnih.gov

Studies have shown that 1-aryl glycolic acids are particularly effective promoters for certain reactions. nih.gov Specifically, (S)-1-Naphthylglycolic acid itself has been identified as an optimal chiral Brønsted acid catalyst for the O-nitroso aldol (B89426) pathway, demonstrating the compound's utility in its own synthesis. researchgate.netnih.govresearchgate.net The effectiveness of the catalysis can be influenced by factors such as the solvent, with diethyl ether proving to be optimal in certain cases. nih.gov

Chiral hydrogen-bond donors, such as thioureas, are a prominent class of organocatalysts that operate under the umbrella of Brønsted acid catalysis. sci-hub.seresearchgate.net These catalysts activate electrophiles by forming multiple non-covalent hydrogen bonds, which lowers the electron density of the substrate and prepares it for nucleophilic attack. nih.govpitt.edu This activation principle is frequently employed by enzymes in nature. nih.gov

Thiourea catalysts, often derived from cinchona alkaloids or other chiral scaffolds, are particularly effective due to their ability to form a well-defined chiral pocket around the substrate. sci-hub.seacs.org They have been successfully used in various enantioselective reactions, including the reduction of α-keto substituted acrylate (B77674) compounds and the addition of indoles to β,γ-unsaturated α-ketoesters. rsc.orgcsic.es These reactions produce valuable intermediates for synthesizing α-hydroxy acid derivatives. csic.es The bifunctionality of some catalysts, which incorporate both a hydrogen-bond donor (thiourea) and a basic site (e.g., an amine), allows for the simultaneous activation of both the electrophile and the nucleophile, leading to high efficiency and enantioselectivity. acs.orgjst.go.jp

| Substrate (R²) | Yield (%) | Reference |

|---|---|---|

| p-substituted phenyls | 76–94 | rsc.org |

| Gram-scale synthesis (ethyl 2-benzyl-3-oxo-3-phenylpropanoate) | 89 | rsc.org |

| General α-keto substituted acrylates | 38–95 | rsc.org |

The nitroso aldol reaction is a key method for introducing amino and oxygen functionalities into molecules. bohrium.com A significant challenge in this reaction is controlling the regioselectivity, as the nucleophile can attack either the nitrogen or the oxygen atom of the nitroso group. bohrium.com Chiral Brønsted acids have been shown to provide excellent control over this selectivity. nih.govresearchgate.net

Remarkably, (S)-1-Naphthylglycolic acid has been identified as the optimal catalyst for directing the reaction toward the O-nitroso aldol product. nih.govresearchgate.net In the reaction between an achiral enamine and nitrosobenzene, using 30 mol% of (S)-1-Naphthylglycolic acid in diethyl ether at low temperatures (-88 to -78 °C) resulted in the O-adduct with 77% isolated yield and a high enantiomeric excess (ee) of 92%. nih.gov This demonstrates a rare instance of a product acting as an efficient chiral catalyst for its own formation pathway. The choice of the amine moiety of the enamine nucleophile, in combination with the specific Brønsted acid catalyst, is crucial for achieving complete regioselectivity and high enantioselectivity. nih.govresearchgate.net In contrast, other catalysts like 1-naphthyl TADDOL favor the formation of the N-nitroso aldol adduct. researchgate.netresearchgate.net

| Catalyst | Enamine Moiety | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Product | Reference |

|---|---|---|---|---|---|---|

| (S)-1-Naphthylglycolic acid (30 mol%) | Piperidine (B6355638) | Diethyl ether | 77 | 92 | O-adduct | nih.gov |

| 1-Naphthyl TADDOL (30 mol%) | Piperidine | Toluene | 81 | 83 | N-adduct | nih.gov |

Asymmetric hydrogenation is a widely used industrial and academic method for producing chiral compounds. wikipedia.orgtcichemicals.com This reaction involves the addition of hydrogen across a double bond (e.g., C=O or C=C) using a metal catalyst that has been modified with a chiral ligand. wikipedia.org The chiral ligand transfers its spatial information to the substrate, resulting in the formation of one enantiomer over the other.

For the synthesis of α-hydroxy acids like 1-Naphthylglycolic acid, this method is applied to the corresponding α-keto acid or ester precursor, such as 1-naphthylglyoxylic acid. thieme-connect.com Platinum-based catalysts are highly effective for hydrogenation reactions. fuelcellstore.comdbc.wroc.pl In the asymmetric hydrogenation of ketopantolactone, a related α-keto ester, various mandelic acid derivatives were tested as chiral modifiers for the platinum catalyst. acs.org A systematic variation of the modifier's structure revealed that 1-Naphthylglycolic acid was the best performer among the derivatives tested, achieving an enantiomeric excess of up to 28% on a Pt catalyst. acs.orgresearchgate.net This indicates that the product molecule can act as an effective chiral modifier for the catalyst used in its own synthesis via hydrogenation.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov In the context of asymmetric synthesis, this involves developing environmentally benign methods, such as using water as a solvent, employing biocatalysts, or creating recyclable catalytic systems. researchgate.net

Chemo-enzymatic synthesis is a prominent green chemistry approach for producing enantiopure naphthylglycolic acid derivatives. This method uses enzymes, which operate under mild conditions (e.g., neutral pH and room temperature), to achieve high enantioselectivity. researchgate.net For example, lipases can be used for the kinetic resolution of a racemic mixture of esters, and esterases can selectively hydrolyze esters without causing racemization. The use of biocatalysts like Rhodococcus rhodochrous to hydrate (B1144303) nitriles to amides also represents a green pathway that preserves enantiopurity. Furthermore, developing syntheses that use biodegradable and readily available catalysts, or replacing hazardous organic solvents with water or ethanol, aligns with the principles of green chemistry and enhances the sustainability of producing chiral compounds like 1-Naphthylglycolic acid. nih.govxjtlu.edu.cn

Brønsted Acid Catalysis in Enantioselective Transformations

Diastereomeric Salt Formation for Chiral Resolution

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the production of optically active compounds. wikipedia.org One of the most established and industrially viable methods for achieving this separation is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This technique is particularly well-suited for acidic and basic compounds. pharmtech.com

The fundamental principle involves reacting the racemic acid, in this case, (±)-1-Naphthylglycolic acid, with a single, pure enantiomer of a chiral resolving agent, which is typically a chiral base. wikipedia.orgyork.ac.uk This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including different solubilities, melting points, and spectroscopic profiles. pharmtech.comyork.ac.uk This difference in solubility is exploited through fractional crystallization; the less-soluble diastereomeric salt preferentially crystallizes from the solution, allowing for its physical separation by filtration. wikipedia.org Subsequently, the separated diastereomeric salt is treated with an acid to break the salt bond, yielding the desired enantiomer of 1-Naphthylglycolic acid in an enriched form and regenerating the resolving agent for potential reuse. wikipedia.org While effective, a key limitation of this method is that the maximum theoretical yield for the desired enantiomer is 50% from the initial racemate. york.ac.uk

Design and Application of Novel Acidic Resolving Agents

While 1-Naphthylglycolic acid is resolved using chiral bases, significant research has focused on the design and application of naphthylglycolic acid derivatives as novel acidic resolving agents for the separation of racemic bases. This research provides critical insight into the molecular interactions governing chiral recognition.

A prime example is the development of 6-methoxy-2-naphthylglycolic acid (6-MNGA), which was designed based on its prototype, 2-naphthylglycolic acid (2-NGA), to improve chiral recognition capabilities for a wide array of racemic 1-arylethylamines. u-tokyo.ac.jp The choice of a resolving agent has historically been a trial-and-error process, prompting systematic studies to develop more broadly effective agents. u-tokyo.ac.jp

The rationale for modifying the 2-NGA structure was based on X-ray crystallographic analyses of its diastereomeric salts, which revealed that CH/π interactions between the aryl groups of the acid and the racemic amine were crucial for effective chiral recognition. u-tokyo.ac.jp Researchers hypothesized that introducing a methoxy (B1213986) group at the 6-position of the naphthyl ring would enhance these interactions and introduce others, thereby stabilizing the less-soluble diastereomeric salt and improving separation efficiency. u-tokyo.ac.jp

Research Findings:

Synthesis: Enantiopure 6-MNGA was synthesized from 2-bromo-6-methoxynaphthalene (B28277) over four steps, including a key resolution of racemic 6-MNGA using (R)-1-phenylethylamine. u-tokyo.ac.jp

Chiral Recognition: Systematic studies confirmed that 6-MNGA exhibited a higher chiral recognition ability for a broader range of 1-arylethylamines compared to the original 2-NGA. u-tokyo.ac.jp

Structural Basis for Recognition: X-ray crystallography of the less-soluble diastereomeric salts formed between 6-MNGA and various amines revealed the structural advantages of the modification. The methoxy group was found to:

Promote effective CH/π interactions between adjacent 6-MNGA molecules within the crystal lattice. u-tokyo.ac.jp

Contribute to effective van der Waals interactions. u-tokyo.ac.jp

Facilitate a stabilizing CH/π interaction between the methoxy group of the resolving agent and the aryl group of the amine. u-tokyo.ac.jp

These combined interactions lead to a more stable crystal packing in the less-soluble diastereomer, enhancing the efficiency of the resolution. u-tokyo.ac.jp

| Racemic Amine | Resolving Agent | Yield of Less-Soluble Salt (%) | Optical Purity of Amine (e.e. %) | Reference |

|---|---|---|---|---|

| 1-Phenylethylamine | (R)-2-NGA | 63 | 79 | u-tokyo.ac.jp |

| 1-Phenylethylamine | (R)-6-MNGA | 74 | 78 | u-tokyo.ac.jp |

| 1-(4-Methylphenyl)ethylamine | (R)-2-NGA | 62 | 70 | u-tokyo.ac.jp |

| 1-(4-Methylphenyl)ethylamine | (R)-6-MNGA | 80 | 86 | u-tokyo.ac.jp |

| 1-(4-Methoxyphenyl)ethylamine | (R)-2-NGA | 54 | 41 | u-tokyo.ac.jp |

| 1-(4-Methoxyphenyl)ethylamine | (R)-6-MNGA | 76 | 91 | u-tokyo.ac.jp |

Stereochemical Purity Enhancement Techniques

The initial separation via diastereomeric salt formation often yields a product that is enriched in one enantiomer but does not meet the high purity standards (e.g., >99% enantiomeric excess) required for many applications. researchgate.net Therefore, subsequent purification steps are necessary to enhance the stereochemical purity.

The most common method for increasing the enantiomeric excess (e.e.) is recrystallization . By repeatedly dissolving the partially enriched diastereomeric salt in a suitable solvent and allowing it to slowly recrystallize, the less-soluble diastereomer is further purified in each step.

A systematic approach to developing an effective enantiomeric purification process involves several key stages: researchgate.net

Phase Diagram Determination: It is crucial to determine the thermodynamic phase behavior of the enantiomeric mixture. This establishes whether the racemate exists as a conglomerate (a physical mixture of separate enantiomer crystals), a racemic compound (a 1:1 ordered crystal lattice of both enantiomers), or a pseudoracemate. This information dictates the potential for purification by crystallization. researchgate.net

Solubility Data Acquisition: Key solubility data for both the desired diastereomer and the more soluble diastereomer in various solvents at different temperatures must be obtained. This allows for the selection of an optimal solvent and temperature profile to maximize the yield and purity of the desired product. researchgate.net

Crystallization Process Design: Based on the phase behavior and solubility data, a controlled crystallization process is designed. This can involve techniques such as cooling crystallization, evaporative crystallization, or antisolvent addition. The goal is to create conditions of supersaturation where the less-soluble diastereomer preferentially nucleates and grows, while the more-soluble one remains in the mother liquor. researchgate.net

Through careful optimization of these parameters, including solvent choice, temperature, and molar ratios of the resolving agent, it is possible to achieve very high levels of stereochemical purity, often exceeding 99.9%. researchgate.net Processes can be scaled up to the multi-kilogram scale, demonstrating the industrial feasibility of these enhancement techniques. researchgate.net

| Technique | Key Parameters | Objective | Reference |

|---|---|---|---|

| Fractional Crystallization | Solvent Selection, Temperature Profile, Cooling Rate | Initial separation of less-soluble diastereomeric salt from the more-soluble one. | wikipedia.org |

| Recrystallization | Number of cycles, Solvent Purity, Dissolution/Crystallization Temperature | To upgrade the enantiomeric excess of the separated diastereomeric salt. | researchgate.net |

| Salt Decomposition ("Cracking") | pH adjustment, Choice of Acid/Base, Extraction Solvent | To liberate the pure enantiomer from the resolving agent and enable agent recovery. | wikipedia.org |

Catalytic Applications and Mechanistic Investigations of 1 Naphthylglycolic Acid

1-Naphthylglycolic Acid as a Chiral Brønsted Acid Catalyst

1-Naphthylglycolic acid (1-NGA) has emerged as an effective chiral Brønsted acid catalyst in the field of asymmetric synthesis. researchgate.net Chiral Brønsted acids, which are tunable by modifying their pKa, steric environment, and mode of activation, are crucial for various asymmetric transformations. researchgate.net Within this class of catalysts, 1-Aryl glycolic acids, and specifically 1-Naphthylglycolic acid, have been identified as highly successful promoters for certain carbon-carbon bond-forming reactions. nih.gov Its utility is particularly pronounced in enantioselective nitroso aldol (B89426) reactions, where it facilitates the synthesis of chiral molecules with high precision. nih.govfigshare.com

The nitroso aldol reaction, which involves the reaction of an enolizable carbonyl compound with a nitroso compound, is a significant method for synthesizing α-aminooxy or α-hydroxyamino carbonyls. nih.govcsic.es 1-Naphthylglycolic acid has been demonstrated to be an efficient catalyst for this transformation, particularly in reactions between achiral enamines and nitrosobenzene, enabling both regio- and enantioselective outcomes. nih.govnih.govfigshare.com Research has shown that (S)-1-Naphthylglycolic acid can catalyze the reaction to produce high yields and excellent enantiomeric excess. nih.gov

Scientific investigations have established that 1-Naphthylglycolic acid is an optimal catalyst for directing the nitroso aldol reaction through the O-nitroso aldol pathway. nih.govfigshare.com This pathway leads to the formation of α-aminooxy carbonyl compounds. nih.gov The catalyst's effectiveness is dependent on the reaction conditions and the structure of the enamine used. For instance, enamines derived from pyrrolidine (B122466) and homopiperidine are generally well-suited for the O-nitroso aldol synthesis when catalyzed by a Brønsted acid like 1-NGA. nih.gov

A study utilizing 30 mol% of (S)-1-Naphthylglycolic acid with piperidine (B6355638) cyclohexene (B86901) enamine in diethyl ether at temperatures between –78°C and –88°C yielded the O-nitroso aldol adduct with a 77% isolated yield and a 92% enantiomeric excess (ee). nih.gov

While 1-Naphthylglycolic acid is highly effective for the O-pathway, the N-nitroso aldol pathway, which produces α-hydroxyamino ketones, is preferentially catalyzed by a different type of Brønsted acid. nih.govfigshare.comnih.gov Studies have found that 1-naphthyl TADDOL is the superior catalyst for mediating the N-nitroso aldol reaction. nih.govfigshare.com The regiochemical outcome of the reaction is heavily influenced by the choice of both the catalyst and the enamine substrate. For the N-pathway, enamines such as those derived from morpholine (B109124) and thiomorpholine (B91149) have been identified as competent substrates. nih.gov This highlights the specific role of 1-Naphthylglycolic acid in selectively promoting O-adduct formation. nih.govfigshare.com

The ability to control whether the reaction proceeds via the O- or N-nitroso aldol pathway (regioselectivity) and to favor the formation of one enantiomer over the other (enantioselectivity) is critical. numberanalytics.com In the context of the 1-NGA catalyzed nitroso aldol reaction, several factors are decisive. nih.govnih.govfigshare.com

Catalyst Structure: The primary factor is the choice of the chiral Brønsted acid catalyst. 1-Naphthylglycolic acid is optimal for the O-pathway, whereas 1-naphthyl TADDOL is preferred for the N-pathway. figshare.com

Enamine Moiety: The structure of the amine used to form the enamine has a profound effect on regioselectivity. Enamines from pyrrolidine and homopiperidine favor O-adducts, while those from morpholine and thiomorpholine favor N-adducts. nih.gov High enantiomeric excesses are often observed with enamines bearing a piperidine-based amine moiety. nih.gov

Solvent: The choice of solvent can significantly impact the reaction's success. In the O-nitroso aldol synthesis catalyzed by 1-NGA, diethyl ether was identified as the optimal solvent, leading to the best results in terms of yield and enantioselectivity. nih.gov

The interplay between the Brønsted acid's properties and the enamine's structure allows for complete regiochemical control. nih.govfigshare.com

Table 1: Effect of Enamine Structure on Regioselectivity in Nitroso Aldol Synthesis Data synthesized from research findings. nih.gov

| Enamine Source | Predominant Pathway |

| Pyrrolidine | O-Nitroso Aldol |

| Homopiperidine | O-Nitroso Aldol |

| Morpholine | N-Nitroso Aldol |

| Thiomorpholine | N-Nitroso Aldol |

Asymmetric induction is the process by which a chiral feature in a catalyst, reagent, or substrate influences the formation of a specific enantiomer or diastereoisomer. wikipedia.org In the case of 1-Naphthylglycolic acid, it acts as an external source of chirality, introducing this information during the reaction's transition state. wikipedia.org

The precise mechanism of chiral induction by 1-NGA is believed to involve the formation of a well-organized transition state. It has been proposed that reactive and stereochemically rigid Brønsted acid assisted Brønsted acid (BBA) systems may contribute to the high selectivities observed. nih.gov Furthermore, computational studies using Density Functional Theory (DFT) have supported the role of chiral organic acids like (S)-1-naphthylglycolic acid in these reactions. scispace.com For related chiral hydroxy acid catalysts, it has been suggested that an intramolecular hydrogen bond plays a key role in defining the catalyst's structure and function, which could also be relevant for 1-NGA. sci-hub.se This organized structure effectively shields one face of the reacting molecule, directing the incoming reactant to the other face and thus inducing the formation of a specific enantiomer.

Optimizing a catalyst and its reaction conditions is essential for maximizing yield, efficiency, and selectivity. aiche.org The selection of 1-Naphthylglycolic acid as a catalyst for nitroso aldol reactions was the result of screening various chiral carboxylic acids. nih.gov This screening process identified 1-aryl glycolic acids as a particularly effective class of promoters. nih.gov

Further optimization revealed that the catalyst loading and reaction temperature were critical parameters. The best results for the O-nitroso aldol reaction were achieved using 30 mol% of (S)-1-Naphthylglycolic acid at a low temperature of -78°C. nih.gov The choice of a specific enantiomer of the catalyst, in this case, the (S)-form, is fundamental to achieving the desired asymmetric induction. The systematic variation of catalyst structure, such as in the comparison between different mandelic acid derivatives where 1-naphthylglycolic acid was found to perform best in certain hydrogenations, underscores the importance of the catalyst's specific architecture for performance. acs.org

Catalytic Activity in Nitroso Aldol Synthesis

Modifier Role in Heterogeneous Asymmetric Catalysis

1-Naphthylglycolic acid has been investigated as a chiral modifier in heterogeneous asymmetric catalysis, particularly in the enantioselective hydrogenation of ketones. Research has demonstrated its effectiveness in inducing chirality at the surface of metal catalysts, such as platinum, leading to the preferential formation of one enantiomer of the product over the other.

A notable application of 1-naphthylglycolic acid as a chiral modifier is in the asymmetric hydrogenation of ketopantolactone (KPL) using platinum-based catalysts. acs.orgresearchgate.netresearchgate.netresearchgate.net In a systematic study comparing various mandelic acid derivatives as modifiers for a 5 wt% Pt/Al2O3 catalyst, 1-naphthylglycolic acid was identified as the most effective, yielding an enantiomeric excess (ee) of up to 28% for (R)-pantolactone. researchgate.netresearchgate.netresearchgate.net This highlights the influence of the bulky naphthyl group on the stereochemical outcome of the reaction. The performance of other metals like ruthenium and rhodium in this reaction with the same modifiers was found to be significantly less efficient. researchgate.netresearchgate.net

Spectroscopic studies, specifically Attenuated Total Reflection-Infrared (ATR-IR) spectroscopy, have provided insights into the interaction of 1-naphthylglycolic acid with the platinum catalyst surface. acs.org These investigations revealed that the modifier adsorbs on the catalyst surface as a monomer. acs.org An internal hydrogen bond is formed between the carboxylic hydroxyl group and the carbonyl group of the acid itself. acs.org Furthermore, the naphthalene (B1677914) ring of the molecule adopts a tilted position relative to the platinum surface. acs.org The relatively moderate enantioselectivity achieved in the hydrogenation of ketopantolactone has been attributed to the comparatively weak adsorption of the α-hydroxycarboxylic acid modifiers on the platinum surface and the weakness of the hydrogen bond interaction between the modifier and the substrate. acs.orgresearchgate.net

The table below summarizes the key findings on the use of 1-naphthylglycolic acid as a chiral modifier in the asymmetric hydrogenation of ketopantolactone.

| Catalyst System | Substrate | Modifier | Enantiomeric Excess (ee) | Key Findings |

| 5 wt% Pt/Al2O3 | Ketopantolactone | 1-Naphthylglycolic acid | up to 28% (R) | 1-Naphthylglycolic acid was the best performing modifier among a series of mandelic acid derivatives. researchgate.netresearchgate.netresearchgate.net |

| Supported Pt, Ru, Rh | Ketopantolactone | 1-Naphthylglycolic acid and derivatives | Pt: up to 28% ee; Ru, Rh: barely efficient | Platinum was the most effective metal for this transformation with this class of modifiers. researchgate.netresearchgate.net |

| Pt/Al2O3 model catalyst | - | 1-Naphthylglycolic acid | - | ATR-IR studies showed monomeric adsorption with an internal hydrogen bond and a tilted naphthalene ring. acs.org |

Reaction Kinetics Studies for 1-Naphthylglycolic Acid Catalyzed Processes

Detailed reaction kinetics studies for processes explicitly catalyzed by 1-naphthylglycolic acid are not extensively documented in the available literature. However, its role as a Brønsted acid catalyst in certain reactions provides a basis for understanding the factors that would influence the reaction rates.

1-Naphthylglycolic acid has been identified as an effective chiral Brønsted acid catalyst in the regio- and enantioselective nitroso aldol reaction of enamines with nitrosobenzene. nih.gov In these reactions, it has been shown to produce O-nitroso aldol adducts with high enantiomeric excess (up to 92% ee) and good isolated yields (77%). nih.gov The reaction conditions for achieving these results involved using 30 mol% of (S)-1-naphthylglycolic acid in diethyl ether at very low temperatures (–88°C to –78°C). nih.gov

The mechanism of Brønsted acid catalysis involves the protonation of a substrate by the acid, which increases the substrate's electrophilicity and makes it more susceptible to nucleophilic attack. wikipedia.org The rate of such a reaction is dependent on the concentration of both the substrate and the acid catalyst. ajpojournals.orgresearchgate.net In the case of 1-naphthylglycolic acid, its acidity plays a crucial role. It has been suggested that for the reaction of pyrrolidine enamines, a more acidic glycolic acid is required to facilitate the reaction, implying that the acid strength is a key factor in the reaction kinetics. nih.gov

A general approach to studying the kinetics of an acid-catalyzed reaction, such as those potentially involving 1-naphthylglycolic acid, would involve monitoring the change in concentration of reactants or products over time. This can be achieved using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). By systematically varying the concentrations of the substrate and the catalyst, the rate law for the reaction can be determined. The rate law provides a mathematical expression of how the reaction rate depends on the concentration of each reactant. acenet.edu For many catalytic reactions, the relationship between substrate concentration and reaction rate can be described by Michaelis-Menten kinetics, where the rate increases with substrate concentration until it reaches a maximum velocity (Vmax) at which the catalyst is saturated with the substrate. ajpojournals.orgresearchgate.net

The table below outlines the conditions under which 1-naphthylglycolic acid has been used as a catalyst, which would be the starting point for any detailed kinetic investigation.

| Reaction | Catalyst Loading | Substrate(s) | Solvent | Temperature | Yield | Enantiomeric Excess (ee) |

| Nitroso Aldol Reaction | 30 mol% | Cyclohexanone piperidine enamine, Nitrosobenzene | Diethyl ether | -88 to -78 °C | 77% | 92% (O-adduct) |

Advanced Characterization and Analytical Methodologies for 1 Naphthylglycolic Acid

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 1-Naphthylglycolic acid. researchgate.net The development and application of chiral separation methods are especially important due to the compound's chiral nature.

High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

The separation of the enantiomers of 1-Naphthylglycolic acid is a critical analytical challenge, addressed effectively by chiral HPLC. rsc.org This technique relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), which have different stabilities, allowing for their separation. csfarmacie.cz The enantiomer that forms a more stable complex with the CSP will be retained longer on the column, resulting in different elution times. Successful enantiomeric resolution is fundamental for applications where stereochemistry dictates efficacy and safety.

Chiral Stationary Phase Development and Application

A variety of chiral stationary phases (CSPs) have been developed and are commercially available for the enantioseparation of chiral compounds, including acidic molecules like 1-Naphthylglycolic acid. researchgate.net The choice of CSP is paramount for achieving effective resolution. csfarmacie.cz

Pirkle-Type CSPs: These phases, such as those based on 3,5-dinitrobenzoyl phenylglycine, are known as π-acceptor chiral phases. hplc.eu The separation mechanism involves π-π interactions, hydrogen bonding, and steric interactions between the analyte and the CSP. csfarmacie.cz The covalent bonding of these phases to the silica (B1680970) support ensures their durability and compatibility with a wide range of mobile phases. hplc.eu

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most successful and widely used CSPs for enantiomer resolution. rsc.orgnih.gov Their chiral recognition ability stems from the helical structure of the polysaccharide backbone and the nature of the derivatizing groups, which create a chiral environment conducive to differential interactions with enantiomers. nih.gov

Anion-Exchanger CSPs: For acidic compounds like 1-Naphthylglycolic acid, anion-exchanger CSPs derived from quinine (B1679958) and quinidine (B1679956) are particularly effective. chromatographyonline.com The separation mechanism is based on the ionic interaction between the protonated tertiary nitrogen of the chiral selector (e.g., quinine) and the anionic carboxylate group of the acid, supplemented by other interactions like hydrogen bonding and π-π stacking. chromatographyonline.comchiraltech.com The ability to reverse the elution order by switching between quinine (QN) and quinidine (QD) based columns is a significant advantage. chromatographyonline.com

Table 1: Overview of Chiral Stationary Phases for Acidic Compound Separation

| CSP Type | Chiral Selector Example | Primary Interaction Mechanism(s) | Key Advantages |

| Pirkle-Type | N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, Hydrogen Bonding, Dipole-Dipole | High durability, Broad applicability, Elution order inversion possible. hplc.euobrnutafaza.hr |

| Polysaccharide-Based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Steric hindrance, Hydrogen Bonding, Dipole-Dipole | Excellent enantiorecognition for a wide range of compounds. nih.gov |

| Anion-Exchanger | Quinine or Quinidine carbamate (B1207046) derivatives | Ionic Exchange, Hydrogen Bonding, π-π Stacking | Specific for acidic compounds, Reversible elution order. chromatographyonline.comchiraltech.com |

Optimization of Chromatographic Parameters for Resolution

To achieve baseline separation of the enantiomers of 1-Naphthylglycolic acid, the optimization of several chromatographic parameters is essential. The resolution (Rs) between two peaks is governed by the column efficiency (N), selectivity (α), and the retention factor (k). libretexts.orginacom.nl

Mobile Phase Composition: The composition of the mobile phase significantly influences selectivity and retention. In reversed-phase chromatography, adjusting the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer can alter the retention factor. inacom.nl For ionizable compounds like 1-Naphthylglycolic acid, the pH of the mobile phase is a critical parameter that affects the ionization state of the analyte and, consequently, its interaction with the stationary phase. inacom.nl Mobile phase additives, such as acids or salts, can also be used to modify the ionic strength and improve peak shape and resolution. chiraltech.com

Column Temperature: Temperature can affect the kinetics and thermodynamics of the interactions between the analyte and the stationary phase, thereby influencing selectivity. Varying the column temperature can sometimes improve resolution or even invert the elution order of enantiomers. inacom.nl

Flow Rate: While a lower flow rate generally leads to higher column efficiency (more theoretical plates) and potentially better resolution, it also increases the analysis time. Therefore, an optimal flow rate must be determined to balance resolution and throughput. inacom.nl

Table 2: Influence of Chromatographic Parameters on Resolution

| Parameter | Effect on Resolution | Typical Adjustment Strategy |

| Retention Factor (k) | Increasing k (within an optimal range of 1-10) generally improves resolution. libretexts.org | Adjust the strength of the mobile phase (e.g., organic solvent percentage). inacom.nl |

| Selectivity (α) | Increasing α has a significant impact on resolution, especially when α is close to 1. libretexts.org | Change mobile phase composition (solvent type, pH, additives) or stationary phase. libretexts.orginacom.nl |

| Efficiency (N) | Increasing N (number of theoretical plates) improves resolution, but with diminishing returns. libretexts.org | Use longer columns, smaller particle sizes, or optimize the flow rate. inacom.nl |

Spectroscopic Analysis for Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are invaluable for real-time monitoring of the synthesis of 1-Naphthylglycolic acid and for confirming its structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to follow the progress of a reaction quantitatively. nih.gov Benchtop NMR spectrometers, coupled with flow systems, allow for online reaction monitoring without the need for sample workup. nih.govosf.io By monitoring the disappearance of reactant signals and the appearance of product signals in the ¹H or ¹³C NMR spectra, reaction kinetics can be determined. For 1-Naphthylglycolic acid, key signals to monitor would include the protons on the naphthalene (B1677914) ring and the methine proton of the glycolic acid moiety.

Infrared (IR) spectroscopy is another powerful tool for online reaction monitoring. rsc.org Attenuated Total Reflectance (ATR)-FTIR probes can be immersed directly into a reaction mixture to track the concentration changes of functional groups. For the synthesis of 1-Naphthylglycolic acid, one could monitor the characteristic carbonyl (C=O) and hydroxyl (O-H) stretching frequencies of the carboxylic acid group to follow the reaction's progress.

Chemical Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization involves modifying the analyte to improve its analytical properties, such as volatility, stability, or detectability. jfda-online.comnih.govmdpi.com This is particularly useful for enhancing the performance of chromatographic analyses.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 1-Naphthylglycolic acid by GC is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and hydroxyl groups). sigmaaldrich.com These groups can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization is therefore a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. researchgate.netjfda-online.com

A common derivatization strategy for compounds containing active hydrogens is silylation . sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the hydroxyl and carboxylic acid groups to replace the acidic protons with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comnih.gov The resulting derivatives are significantly more volatile and exhibit improved chromatographic behavior, allowing for sensitive detection and structural confirmation by GC-MS. jfda-online.com

Another approach is acylation , which converts the polar groups into esters and amides. jfda-online.com While less common than silylation for this type of compound, it remains a viable option for improving volatility.

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The analysis of 1-Naphthylglycolic acid by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) often necessitates derivatization to enhance its analytical performance. As a chiral carboxylic acid, derivatization serves multiple purposes, including improving ionization efficiency, enhancing chromatographic retention and separation, and enabling chiral resolution for the quantification of its enantiomers. ddtjournal.comjst.go.jpresearchgate.net The inherent polarity of the carboxylic acid and hydroxyl groups can lead to poor retention on reversed-phase columns and suppression of ionization in the mass spectrometer. Chemical modification of these functional groups can overcome these limitations. researchgate.net

A common strategy involves the esterification of the carboxylic acid group or the formation of amides. For chiral analysis, a chiral derivatizing agent is employed to convert the enantiomers of 1-Naphthylglycolic acid into diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation on a standard achiral chromatographic column. researchgate.net

Several derivatization reagents have been developed for the analysis of chiral carboxylic acids and could be applied to 1-Naphthylglycolic acid. nih.gov For instance, (S)-Anabasine has been demonstrated to be an effective derivatizing agent for chiral carboxylic acids. nih.govresearchgate.net The reaction, facilitated by a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), proceeds rapidly to form diastereomeric amides. These derivatives exhibit significantly increased response in electrospray ionization (ESI) mass spectrometry in the positive-ion mode, leading to lower limits of detection. nih.govresearchgate.net The formation of these derivatives allows for sensitive detection using selected reaction monitoring (SRM), with reported detection limits in the low femtomole range for other chiral acids. nih.gov

Another approach is the use of reagents that introduce a permanently charged group or a readily ionizable moiety, which enhances the MS signal. The choice of derivatization reagent and reaction conditions is crucial to ensure a complete and rapid reaction without inducing racemization of the chiral center. researchgate.net

Below is a table summarizing potential chiral derivatization reagents applicable for the LC-MS/MS analysis of 1-Naphthylglycolic acid, based on methodologies developed for similar chiral carboxylic acids.

| Derivatization Reagent | Activating Agent | Reaction Conditions | Benefits |

| (S)-Anabasine | DMT-MM | Room temperature, 5 min | 20-160 fold increase in ESI-MS response, enables enantiomeric separation on achiral columns. nih.govresearchgate.net |

| (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) | DMT-MM | Room temperature, <5 min | High sensitivity, good enantiomeric separation (resolution values of 1.2-4.3 for tested acids). researchgate.net |

| Phenyl isothiocyanate (PITC) | Not specified | Not specified | Used for pre-column derivatization for chiral HPLC with potential for LC-MS coupling. science.gov |

| O-(p-Nitrobenzyl)-N,N'-diisopropylisourea (PNBDI) | Not specified | Heat | Forms p-nitrobenzyl esters, improving chromatographic properties. |

X-ray Crystallographic Analysis in Chiral Recognition Studies

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of molecules at an atomic level. nih.gov In the context of 1-Naphthylglycolic acid, this methodology is invaluable for understanding the mechanisms of chiral recognition, particularly when it is used as a chiral resolving agent. The process of chiral resolution via diastereomeric salt formation relies on the differential solubility of the two diastereomeric salts formed between a racemic mixture and a chiral resolving agent. X-ray crystallography of these salts can reveal the specific intermolecular interactions that are responsible for the stability differences between the less soluble and more soluble diastereomers. u-tokyo.ac.jp

Studies on the closely related 2-Naphthylglycolic acid (2-NGA) and its derivatives provide significant insights into the chiral recognition mechanisms that are also relevant to 1-Naphthylglycolic acid. u-tokyo.ac.jprsc.org When enantiopure 2-NGA is used to resolve racemic amines, the resulting diastereomeric salts exhibit distinct crystal packing arrangements. rsc.org The crystal structures reveal that the primary interactions governing the formation of these salts are hydrogen bonds between the carboxylic acid group of the naphthylglycolic acid and the amino group of the amine, which form supramolecular hydrogen-bond sheets. u-tokyo.ac.jprsc.org

The stability of these crystal lattices, and thus the efficiency of the chiral resolution, is further influenced by weaker, yet crucial, non-covalent interactions such as CH/π interactions and van der Waals forces. u-tokyo.ac.jp The naphthyl group, with its extensive π-system, plays a critical role in establishing these CH/π interactions with the aromatic groups of the molecules being resolved. rsc.org The specific geometry and strength of these interactions can differ significantly between the two diastereomers, leading to the observed differences in their solubility and allowing for their separation.

For instance, the X-ray crystallographic analysis of the diastereomeric salts formed between enantiopure 6-methoxy-2-naphthylglycolic acid (6-MNGA), a derivative of 2-NGA, and racemic 1-arylethylamines has shown that the methoxy (B1213986) group enhances the chiral recognition ability by promoting effective CH/π and van der Waals interactions. u-tokyo.ac.jp These interactions contribute to a more stable crystal lattice for the less soluble diastereomer.

The crystallographic data obtained from such studies provide precise information on bond lengths, bond angles, and intermolecular distances, which are essential for understanding the subtle energetic differences that drive chiral recognition.

Below is a table summarizing representative crystallographic data for a diastereomeric salt of a 2-Naphthylglycolic acid derivative, illustrating the type of information obtained from such analyses.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Interactions | Reference |

| (R)-6-methoxy-2-naphthylglycolic acid • (R)-1-(p-tolyl)ethylamine | Orthorhombic | P2₁2₁2₁ | a = 8.365(2) Å, b = 6.823(1) Å, c = 16.988(5) Å | Supramolecular hydrogen-bond sheets, CH/π interactions, van der Waals forces. | u-tokyo.ac.jp |

Computational Chemistry and Molecular Modeling of 1 Naphthylglycolic Acid

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for studying chemical reactions. DFT calculations can elucidate reaction pathways, determine transition state geometries and energies, and predict reaction kinetics and thermodynamics.

For alpha-hydroxy acids like 1-Naphthylglycolic acid, DFT studies can be instrumental in understanding various reaction mechanisms. For instance, in the oxidation of mandelic acid, a related aromatic α-hydroxy acid, the proposed mechanism involves the formation of a cyclic chromate (B82759) ester, which then decomposes in a subsequent slow step. orientjchem.org DFT calculations can model the energies of the reactants, intermediates, transition states, and products for such a process, providing a quantitative understanding of the reaction profile.

DFT is also employed to study the mechanisms behind the antioxidant properties of molecules. For mandelic acid and its derivatives, DFT calculations have been used to determine values for Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA), which help to describe the mechanisms of action with free radicals. nih.govmdpi.com Similar studies on 1-Naphthylglycolic acid would involve calculating these parameters to predict its potential as an antioxidant and to understand the favored radical scavenging pathways, such as hydrogen atom transfer (HAT) or single electron transfer (SET).

Furthermore, DFT can be used to investigate the stereoselectivity of reactions. For example, in N-heterocyclic carbene (NHC) catalyzed cycloadditions, DFT has been used to explore different mechanistic pathways and to determine the rate- and stereoselectivity-determining steps. rsc.org For reactions involving 1-Naphthylglycolic acid, DFT could similarly predict which stereoisomer is preferentially formed by comparing the activation energies of the different diastereomeric transition states.

Table 1: Key Parameters from DFT Studies on Reaction Mechanisms of Related α-Hydroxy Acids

| Parameter | Description | Relevance to 1-Naphthylglycolic Acid |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Predicts the feasibility and rate of reactions, such as oxidation or esterification. |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction coordinate. | Elucidates the precise mechanism of bond formation and breaking. |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change when a bond is broken homolytically. | Assesses the antioxidant potential via the hydrogen atom transfer mechanism. |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | Evaluates the antioxidant potential through the single electron transfer mechanism. |

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes and intermolecular interactions.

For 1-Naphthylglycolic acid, MD simulations are particularly useful for understanding how molecules interact with each other in different environments, such as in solution or in the crystalline state. These interactions are governed by non-covalent forces like hydrogen bonds, van der Waals forces, and π-π stacking interactions.

A study on mandelic acid, the phenyl analog of 1-Naphthylglycolic acid, used MD simulations to investigate the stability of hydrogen-bonded dimers in both water and toluene. acs.org The simulations showed that in water, the dimers quickly break apart into solvated monomers, whereas in a nonpolar solvent like toluene, the dimers are more stable. acs.org This highlights the crucial role of the solvent in mediating intermolecular interactions. For 1-Naphthylglycolic acid, which has a larger and more hydrophobic naphthyl group, one would expect even stronger π-π stacking interactions between the aromatic rings, a phenomenon that MD simulations can effectively probe.

MD simulations can also be combined with other computational methods to gain a more complete picture. For instance, coupling MD with DFT calculations allows for the study of how intermolecular interactions can influence the electronic properties and reactivity of the molecule. semanticscholar.org The combination of MD with methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach can be used to calculate the binding free energies between a molecule and a protein, which is crucial in drug design. nih.gov

| Solvation | The interaction of a solute with the solvent, which leads to stabilization of the solute species in the solution. | MD simulations can model the explicit interactions with solvent molecules, revealing the structure of the solvation shell. |

Quantum Chemical Calculations for Stereochemical Prediction

Quantum chemical calculations are essential for predicting and understanding the stereochemical aspects of chiral molecules like 1-Naphthylglycolic acid. These methods can be used to calculate various properties that are sensitive to the three-dimensional arrangement of atoms in a molecule.

One of the key applications is the prediction of chiroptical properties, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD). By calculating the theoretical ECD spectrum for a specific enantiomer (e.g., (R)-1-Naphthylglycolic acid), it can be compared with the experimental spectrum to determine the absolute configuration of the molecule. researchgate.net Time-dependent density functional theory (TD-DFT) is a commonly used method for this purpose. researchgate.net

Quantum chemical calculations can also be used to predict the stereochemical outcome of a reaction. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, it is possible to predict which product will be formed preferentially. researchgate.net This is invaluable in designing stereoselective syntheses.

Furthermore, these calculations can help to understand the basis of chiral recognition. A study on mandelic acid and its derivatives used quantum chemical calculations to determine the favorable conformations and collisional cross-section (CCS) values of diastereomeric complexes formed with cyclodextrins and metal ions in the gas phase. nih.gov This provided insight into the non-covalent interactions responsible for the chiral discrimination observed in ion mobility mass spectrometry. nih.gov Similar approaches could be applied to 1-Naphthylglycolic acid to understand its interactions with chiral selectors in chromatography or with chiral biological receptors.

Table 3: Applications of Quantum Chemical Calculations in Stereochemistry

| Application | Computational Method | Predicted Property |

|---|---|---|

| Determination of Absolute Configuration | Time-Dependent DFT (TD-DFT) | Electronic Circular Dichroism (ECD) Spectrum |

| Prediction of Stereoselectivity | DFT, Ab initio methods | Transition State Energies |

| Understanding Chiral Recognition | DFT, Ab initio methods | Geometries and Interaction Energies of Diastereomeric Complexes |

| Conformational Analysis | DFT, Ab initio methods | Relative Energies of Conformers |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to gain insight into the structural features that are important for activity.

Derivatives of 1-Naphthylglycolic acid, like other aryloxyalkanoic acids, are known to exhibit auxin-like activity, meaning they can act as plant growth regulators. nih.govnih.gov QSAR studies are a powerful tool for optimizing this activity.

To build a QSAR model, a set of derivatives with known biological activities is required. For each derivative, a series of molecular descriptors is calculated. These descriptors can be physicochemical (e.g., logP, polarizability), electronic (e.g., HOMO/LUMO energies, atomic charges), or structural (e.g., molecular weight, topological indices). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop an equation that correlates the descriptors with the biological activity. nih.govresearchgate.net

For derivatives of 1-Naphthylglycolic acid, a QSAR model could identify which substituents on the naphthalene (B1677914) ring or modifications to the glycolic acid side chain lead to enhanced auxin activity. For example, a model might reveal that electron-withdrawing groups at a certain position increase activity, while bulky groups at another position decrease it. Such models provide rational guidance for the design of more potent and selective plant growth regulators. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Examples | Description |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity (MR), Polarizability | Describe the molecule's hydrophobicity, size, and electronic distribution. |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Quantify the electronic properties and reactivity of the molecule. |

| Topological | Connectivity Indices, Wiener Index | Describe the atomic connectivity and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Describe the three-dimensional shape and size of the molecule. |

Pharmaceutical and Agrochemical Research Applications of 1 Naphthylglycolic Acid As a Scaffold

Design and Synthesis of Pharmaceutical Scaffolds and Intermediates

The unique structure of 1-Naphthylglycolic acid makes it a valuable starting point for the synthesis of more complex molecules. The naphthalene (B1677914) component can be incorporated to enhance binding affinity to target proteins through hydrophobic and π-stacking interactions.

Heterocyclic compounds are central to medicinal chemistry, with over 85% of biologically active chemicals containing a heterocycle. mdpi.com The 1-naphthyl scaffold has been successfully integrated into various heterocyclic systems to create compounds with a wide range of pharmacological activities. mdpi.comnih.gov Naphthylimides, for example, are aromatic heterocyclic compounds that serve as foundational structures for drugs with antibacterial, antifungal, anticancer, and antiviral properties. mdpi.comnih.gov The planar nature of the naphthyl group in these compounds facilitates DNA intercalation, a mechanism of action for some anticancer agents. mdpi.comnih.gov

The synthesis of these bioactive heterocycles often involves multi-component reactions that can efficiently generate molecular diversity. researchgate.net The incorporation of the 1-naphthyl group into scaffolds like 1,3-oxazines has also been explored for developing new therapeutic leads. researchgate.net The broad spectrum of biological activities demonstrated by these compounds underscores the importance of the naphthyl scaffold in drug discovery.

Table 1: Biological Activities of Naphthyl-Containing Heterocyclic Scaffolds

| Scaffold Class | Reported Biological Activities | Reference |

|---|---|---|

| Naphthylimides | Anticancer, Antifungal, Antibacterial, Antiviral, Antimalarial | mdpi.comnih.gov |

| Naphthoxazines | Anti-inflammatory, Anticancer, Antimicrobial | researchgate.net |

| Naphthylimine triazoles | Antifungal | mdpi.com |

In the field of regenerative medicine, biodegradable polymers are crucial for creating scaffolds that support tissue regeneration. nih.gov One of the most widely used families of polymers for this purpose is poly(lactic-co-glycolic acid) (PLGA). nih.govmdpi.com PLGA is valued for its biocompatibility and tunable degradation rates, which can be controlled by altering the ratio of lactic acid to glycolic acid. mdpi.com

While 1-Naphthylglycolic acid itself is not directly polymerized into these scaffolds, its glycolic acid component is a fundamental building block of PLGA. nih.gov Conceptually, the principles that make glycolic acid a suitable monomer for these applications—namely its ability to form a biodegradable polyester—apply. The incorporation of functional moieties, such as the naphthyl group, into polymer backbones or as pendant groups is a strategy used to enhance cell affinity and introduce specific biological cues into scaffolds for tissue engineering. nih.gov Therefore, 1-Naphthylglycolic acid can be viewed as a conceptual component in the design of advanced biomaterials where the glycolic acid portion provides the biodegradable linkage and the naphthyl group could serve as a functional moiety to modulate scaffold properties. These porous scaffolds are vital in engineering various tissues, including bone, cartilage, and skin. nih.govdovepress.com

Prodrug Design Principles Incorporating 1-Naphthylglycolic Acid Moieties

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo. nih.gov This strategy is employed to overcome issues such as poor solubility, low bioavailability, and lack of target specificity. nih.govdigitellinc.com The 1-Naphthylglycolic acid structure offers features that can be exploited in prodrug design.

A primary goal of prodrug design is to improve a drug's pharmacokinetic profile. Poor water solubility is a significant barrier to the development of many drug candidates. nih.gov The 1-Naphthylglycolic acid moiety can be attached to a parent drug, often via an ester or amide linkage, to modify its physicochemical properties.

Furthermore, nanoparticle-based delivery systems, such as those made from PLGA, are used for targeted drug delivery. nih.govnih.gov These systems can encapsulate drugs and release them in a controlled manner, enhancing bioavailability and targeting specific tissues like tumors through the enhanced permeability and retention (EPR) effect. nih.gov

Table 2: Prodrug Strategies for Improved Drug Delivery

| Strategy | Objective | Mechanism | Reference |

|---|---|---|---|

| Increase Lipophilicity | Enhance membrane permeability and oral absorption | Attach a lipophilic promoiety (e.g., naphthalene group) to the parent drug. | orientjchem.org |

| Improve Aqueous Solubility | Enhance dissolution and suitability for injection | Attach a hydrophilic promoiety (e.g., phosphate, amino acid) to the parent drug. | nih.govnih.gov |

| Targeted Delivery | Increase drug concentration at the site of action and reduce systemic toxicity | Utilize nanoparticle carriers (e.g., PLGA) or link the drug to a ligand that binds to specific receptors on target cells. | digitellinc.comnih.gov |

| Controlled Release | Maintain therapeutic drug levels over an extended period | Encapsulate the drug in a biodegradable polymer matrix that releases the drug as the polymer degrades. | nih.gov |

Enzyme-activated prodrugs are designed to be stable until they encounter a specific enzyme that cleaves the promoiety, releasing the active drug. rsc.org This approach is particularly valuable in cancer therapy, where enzymes that are overexpressed in tumor tissues can be targeted for selective drug release. nih.govrsc.org

A common strategy involves creating an ester linkage between the parent drug and the promoiety. orientjchem.org If 1-Naphthylglycolic acid were used as a promoiety, it could be linked to a parent drug's hydroxyl or amine group via its carboxylic acid. The resulting ester or amide could be designed to be a substrate for ubiquitous enzymes like esterases or amidases, which would hydrolyze the bond to release the active drug throughout the body. For more targeted activation, the prodrug could be designed to be a substrate for an enzyme predominantly found at the target site, such as certain cytochrome P450 enzymes or peptidases that are abundant in tumors. nih.govnih.gov This targeted release can significantly enhance the therapeutic efficacy and reduce the systemic toxicity of potent drugs. nih.gov

Approaches for Molecular Target Identification and Mechanism of Action Studies

Identifying the molecular target of a new bioactive compound and understanding its mechanism of action (MoA) are critical steps in drug development. For compounds built upon the 1-Naphthylglycolic acid scaffold, a combination of computational and experimental methods is employed.

In silico target prediction has become a powerful tool in the early stages of drug discovery. researchgate.net These computational methods use the chemical structure of a compound to search databases of known biological targets and predict potential interactions. Techniques like 2D and 3D similarity searches and pharmacophore-based virtual screening can generate hypotheses about a compound's molecular targets, which can then be validated experimentally. researchgate.net For instance, molecular docking simulations can predict how a derivative of 1-Naphthylglycolic acid might bind to the active site of a specific enzyme, such as cyclooxygenase-2 (COX-2). researchgate.net

Network pharmacology is another computational approach that can elucidate the MoA of a compound by analyzing its effects on complex biological networks. frontiersin.org This method is particularly useful for understanding the polypharmacological effects of natural products and their derivatives, where a single compound may interact with multiple targets. researchgate.netfrontiersin.org

Experimental validation of these computational predictions is essential. This can involve a range of in vitro assays to confirm the binding and activity of the compound against the predicted target proteins. For example, if a naphthylimide derivative is predicted to be an antifungal agent by inhibiting the CYP51B enzyme, its inhibitory activity can be measured in an enzymatic assay. mdpi.com Further studies would then investigate the downstream effects of this inhibition, such as the disruption of sterol synthesis and the induction of oxidative stress, to fully characterize the MoA. mdpi.com

Affinity-Based Target Identification Methods

Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics technique used to identify the direct cellular targets of small molecules like derivatives of 1-Naphthylglycolic acid. magtechjournal.com This approach relies on the specific interaction between the small molecule (ligand) and its protein target. nih.gov The core principle involves chemically modifying the 1-Naphthylglycolic acid scaffold to create a "bait" or probe that can selectively capture its binding partners from a complex biological sample, such as a cell lysate.

Common strategies for creating these probes include:

Immobilization on a Solid Support: The 1-Naphthylglycolic acid derivative can be covalently attached to a solid matrix, such as agarose (B213101) or magnetic beads. marquette.edu This creates an affinity chromatography column. When a cell lysate is passed over this matrix, the target proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using mass spectrometry.

Tagging with an Affinity Handle: A small tag, most commonly biotin, is chemically linked to the 1-Naphthylglycolic acid molecule. This biotinylated probe is incubated with the cell lysate to allow it to bind to its target proteins. Subsequently, avidin (B1170675) or streptavidin-coated beads, which have an extremely high affinity for biotin, are used to pull down the probe-protein complex.

Photoaffinity Labeling: For a more robust identification, a photoreactive group can be incorporated into the 1-Naphthylglycolic acid structure. This probe is allowed to bind to its target in the lysate, and upon exposure to UV light, the photoreactive group is activated, forming a permanent covalent bond with the target protein. This covalent linkage ensures that the interaction is preserved even under harsh purification and analysis conditions.

These affinity-based methods are instrumental in moving from a compound with a known biological effect to identifying the specific molecular machinery it interacts with, providing a direct route to understanding its mechanism of action. magtechjournal.com

Table 1: Comparison of Affinity-Based Target ID Methods

| Method | Principle | Advantages | Considerations |

| Affinity Chromatography | The compound is immobilized on a solid support to capture binding partners from a lysate. | Allows for purification of target proteins from a large volume of lysate. | Immobilization may sterically hinder the compound-target interaction. |

| Biotin-Streptavidin Pull-Down | The compound is tagged with biotin, which is then captured by streptavidin-coated beads. | Very high affinity and specificity of the biotin-streptavidin interaction. | The tag itself could interfere with binding or lead to non-specific interactions. |

| Photoaffinity Labeling | A photoreactive group on the compound forms a covalent bond with the target upon UV exposure. | Creates a stable, permanent link, reducing false negatives during purification. | Requires careful design of the probe to not disrupt activity; UV light can damage proteins. |

Phenotype-Based Target Identification Approaches

Phenotype-based screening, also known as forward chemical genetics, is a target-agnostic approach to drug discovery. nih.govnih.gov Instead of starting with a known biological target, this method begins by screening a library of compounds—which could include various derivatives of 1-Naphthylglycolic acid—for their ability to induce a specific, observable change in a cell or organism (a phenotype). nih.govnih.gov This phenotype could be, for example, the inhibition of cancer cell growth, the promotion of root elongation in plants, or the reversal of a disease-related cellular morphology. nih.govucsd.edunih.gov

The key advantage of this approach is its potential to uncover novel biological pathways and previously "undruggable" targets, as it does not rely on preconceived hypotheses about the mechanism of a disease. nih.gov Once a "hit" compound, such as a 1-Naphthylglycolic acid derivative, is identified from the phenotypic screen, the major challenge becomes identifying its molecular target to understand its mechanism of action. nih.gov

This process, often called target deconvolution or identification, can involve several strategies:

Chemoproteomic Approaches: The affinity-based methods described in the previous section are often employed to pull down the target protein from cell lysates. nih.gov

Genetic Approaches: In model organisms like yeast, genetic screens can be performed. mdpi.com For example, a library of yeast mutants, each with a single gene deletion, can be screened for resistance or hypersensitivity to the active 1-Naphthylglycolic acid derivative. mdpi.com A mutant that shows altered sensitivity may point to the deleted gene's product as being part of the target pathway.

Computational Inference: As detailed in the next section, computational methods can be used to predict potential targets based on the structure of the hit compound.

Phenotypic screening has seen a resurgence due to its success in identifying first-in-class therapeutics, especially for diseases with complex pathologies where the key molecular drivers are not fully understood. nih.govfrontiersin.org

Computational Inference in Target Identification